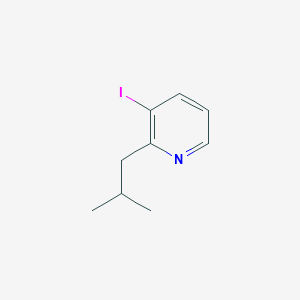![molecular formula C8H4N2O B13665192 Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
Furo[2,3-b]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Furo[2,3-b]pyridine-4-carbonitrile can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. This method typically starts with chalcones bearing specific subunits, such as 4-(benzyloxy)phenyl and dichlorothiophenyl . The reaction conditions often involve the use of catalysts like gold, palladium, and phosphoric acid to facilitate the cycloisomerization and cycloaddition processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-b]pyridine-4-carboxylic acid, while reduction could produce furo[2,3-b]pyridine-4-methanol .
Aplicaciones Científicas De Investigación
Furo[2,3-b]pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of cellular signaling pathways and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent, particularly in targeting breast cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which furo[2,3-b]pyridine-4-carbonitrile exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound has strong binding affinities for targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Furo[2,3-b]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds also exhibit anticancer properties but may differ in their specific molecular targets and pathways.
Pyridine derivatives: These compounds are widely used in medicinal chemistry but may have different pharmacokinetic and pharmacodynamic profiles.
Similar Compounds
- Pyrazolopyridine
- Pyridine-2(H)-one
- Nicotinonitrile
This compound stands out due to its unique structure and potent biological activities, making it a promising candidate for further research and development in various fields.
Propiedades
Fórmula molecular |
C8H4N2O |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
furo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H |
Clave InChI |
BWMJRZHJGYYKMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1C#N)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B13665130.png)
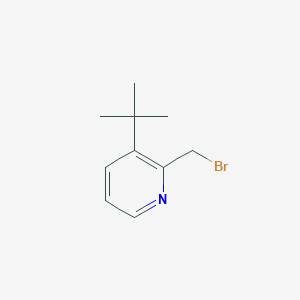
![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)

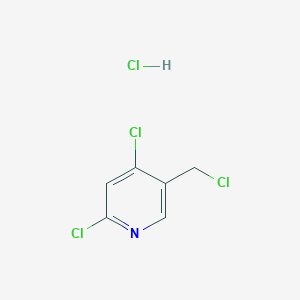

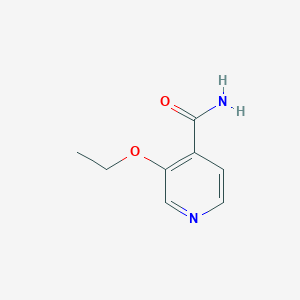
![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)
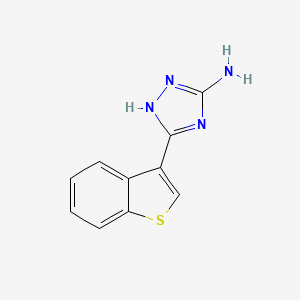
![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
